molecular formula C6H9NO4 B1493912 Methyl 2-methoxyimino-3-oxobutanoate

Methyl 2-methoxyimino-3-oxobutanoate

Cat. No. B1493912
M. Wt: 159.14 g/mol
InChI Key: MGXLNEQONXBEIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methoxyimino-3-oxobutanoate is a useful research compound. Its molecular formula is C6H9NO4 and its molecular weight is 159.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-methoxyimino-3-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-methoxyimino-3-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 2-methoxyimino-3-oxobutanoate

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

methyl 2-methoxyimino-3-oxobutanoate

InChI

InChI=1S/C6H9NO4/c1-4(8)5(7-11-3)6(9)10-2/h1-3H3

InChI Key

MGXLNEQONXBEIA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=NOC)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 200 ml of water were added 38 g of sodium nitrite together with 53 g of methyl acetoacetate. Under ice-cooling and stirring, 200 ml of 4 N-sulfuric acid were added dropwise over a period of about 1 hour. During this period, the temperature of the reaction mixture was maintained at 5°-8° C. The mixture was further stirred within this temperature range for 2.5 hours. Then, it was extracted twice with 300 ml portions of ethyl acetate and the extracts are combined and washed twice with a standard aqueous solution of sodium chloride. Then, a solution of 96.9 g of sodium carbonate in 1 l of water was divided into three portions and the methyl 3-oxo-2-hydroxyiminobutyrate was extracted from the ethyl acetate layer previously obtained (3 times). To the water layer (1 l) were added 200 ml of methanol and, under ice-cooling and stirring, 150 g of dimethyl sulfate were added dropwise over a period of 10 minutes. After the dropwise addition was completed, the mixture was stirred at room temperature for 1.5 hours. It was then extracted twice with 300 ml of ethyl acetate, washed with water and dried. The ethyl acetate layer was distilled off and the residue is cooled with ice, whereupon it solidified. This solid was collected by filtration and rinsed with a small amount of water. By this procedure was obtained methyl 3-oxo-2-methoxyiminobutyrate as white crystals. 52.3 g; m.p. 64.4° C.
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step One
[Compound]
Name
4
Quantity
200 mL
Type
reactant
Reaction Step Two
[Compound]
Name
N-sulfuric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
150 g
Type
reactant
Reaction Step Four

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